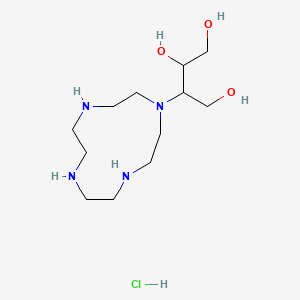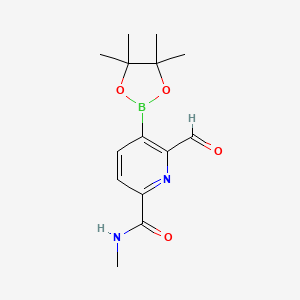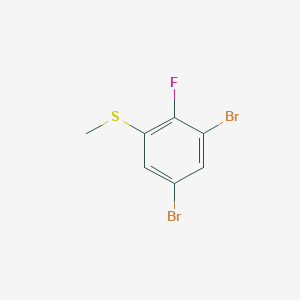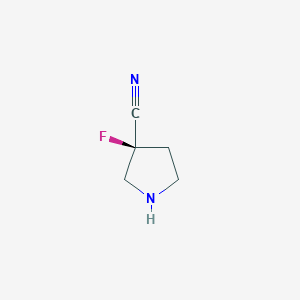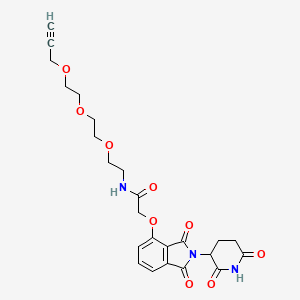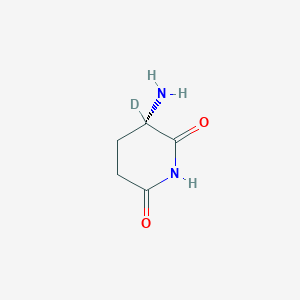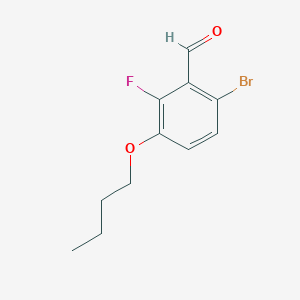
MPr-SMCC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound facilitates the exclusive amalgamation of diminutive compounds, including therapeutic drugs and imaging agents, with antibodies. This multifaceted synergy unveils a new era for precision-targeted therapies, enabling effective disease management, such as combating cancer, autoimmune disorders, or infectious ailments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPr-SMCC involves several steps, including the reaction of succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with 3-sulfanylpropanoic acid. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of catalysts or other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MPr-SMCC undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MPr-SMCC has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in various chemical reactions and processes.
Biology: Facilitates the conjugation of biomolecules for labeling and imaging studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.
Industry: Employed in the production of diagnostic agents and therapeutic compounds
Mechanism of Action
MPr-SMCC exerts its effects through its ability to form covalent bonds with specific functional groups on biomolecules. The compound contains two reactive groups: N-hydroxysuccinimide ester and maleimide. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows this compound to effectively link therapeutic drugs or imaging agents to antibodies, enhancing their targeting and efficacy .
Comparison with Similar Compounds
MPr-SMCC is unique in its ability to facilitate the exclusive amalgamation of diminutive compounds with antibodies. Similar compounds include:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used cross-linking agent with similar reactivity but different stability and solubility properties.
Sulfo-SMCC: A water-soluble variant of SMCC that offers enhanced solubility in aqueous solutions.
CBTF: Another bifunctional linker used in antibody-drug conjugates, known for its stability in human plasma compared to SMCC.
This compound stands out due to its unparalleled capability in facilitating the exclusive amalgamation of therapeutic drugs and imaging agents with antibodies, making it a valuable tool in precision-targeted therapies.
Properties
Molecular Formula |
C19H24N2O8S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[1-[[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylcyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H24N2O8S/c22-14-5-6-15(23)21(14)29-19(28)12-3-1-11(2-4-12)10-20-16(24)9-13(18(20)27)30-8-7-17(25)26/h11-13H,1-10H2,(H,25,26) |
InChI Key |
ADHKQPMIACQTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


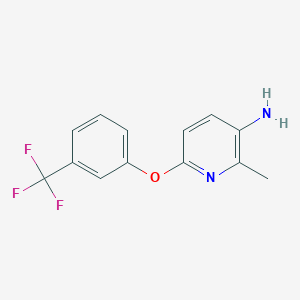
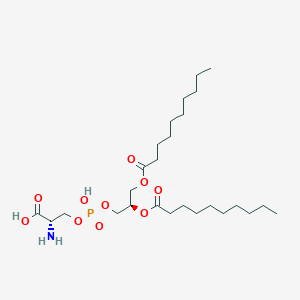

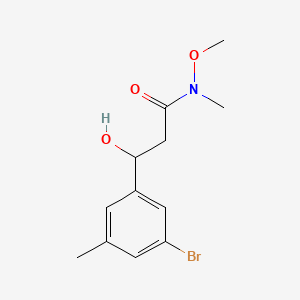
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
